molecular formula C11H17N3O2S B7724239 N-amino-N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid

N-amino-N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid

Cat. No.: B7724239
M. Wt: 255.34 g/mol
InChI Key: QQXGPRQIXQPVTQ-UHFFFAOYSA-N
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Description

N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid is an organic compound characterized by the presence of an amino group, a carbamimidothioic acid moiety, and a 3,4-dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid typically involves the reaction of 3,4-dimethoxyphenylethylamine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-diethylamine

Uniqueness

N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a carbamimidothioic acid moiety, and a 3,4-dimethoxyphenyl ethyl group distinguishes it from other similar compounds and enables its diverse applications.

Properties

IUPAC Name

N-amino-N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(17)14-12/h3-4,7H,5-6,12H2,1-2H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGPRQIXQPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(NN)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN=C(NN)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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